molecular formula C11H9BrN2 B1398568 6-Bromo-1-ethyl-1H-indole-3-carbonitrile CAS No. 876734-31-5

6-Bromo-1-ethyl-1H-indole-3-carbonitrile

Cat. No.: B1398568
CAS No.: 876734-31-5
M. Wt: 249.11 g/mol
InChI Key: XIEHLRAQWRTIHZ-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a bromine atom at the 6th position, an ethyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring.

Biochemical Analysis

Biochemical Properties

6-Bromo-1-ethyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to these compounds can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These interactions can influence metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism can also affect its overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-ethyl-1H-indole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 1-ethyl-1H-indole-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted indoles, oxidized or reduced derivatives, and biaryl compounds .

Scientific Research Applications

6-Bromo-1-ethyl-1H-indole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-ethyl-1H-indole-3-carbonitrile is unique due to the specific positioning of the bromine, ethyl, and carbonitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

6-bromo-1-ethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-2-14-7-8(6-13)10-4-3-9(12)5-11(10)14/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEHLRAQWRTIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722861
Record name 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876734-31-5
Record name 6-Bromo-1-ethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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